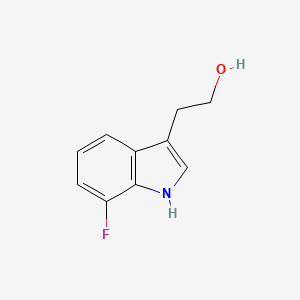

2-(7-Fluoro-1H-indol-3-yl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(7-fluoro-1H-indol-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO/c11-9-3-1-2-8-7(4-5-13)6-12-10(8)9/h1-3,6,12-13H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTAGFSNEQJNKGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)NC=C2CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90717211 | |

| Record name | 2-(7-Fluoro-1H-indol-3-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90717211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1057260-27-1 | |

| Record name | 2-(7-Fluoro-1H-indol-3-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90717211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(7-Fluoro-1H-indol-3-yl)ethanol

Introduction

2-(7-Fluoro-1H-indol-3-yl)ethanol, a fluorinated analog of the naturally occurring tryptophol, stands as a compound of significant interest for researchers, medicinal chemists, and drug development professionals. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2] The strategic introduction of a fluorine atom at the 7-position of the indole ring is anticipated to modulate the molecule's physicochemical and pharmacological properties, potentially enhancing metabolic stability, lipophilicity, and target-binding interactions.[1][3] This guide provides a comprehensive technical overview of the chemical properties of 2-(7-Fluoro-1H-indol-3-yl)ethanol, offering insights into its synthesis, predicted physicochemical characteristics, and reactivity. Given the limited direct experimental data for this specific molecule, this document leverages established knowledge of its constituent moieties—7-fluoroindole and tryptophol—to provide a robust, predictive analysis.

Predicted Physicochemical Properties

The introduction of a fluorine atom at the C7 position of the indole ring is expected to significantly influence the physicochemical properties of the parent tryptophol molecule. The high electronegativity of fluorine imparts a strong inductive electron-withdrawing effect, while its lone pairs contribute a weaker mesomeric electron-donating effect.[4]

| Property | Predicted Value/Description | Rationale and Comparative Analysis |

| Molecular Formula | C₁₀H₁₀FNO | Based on the chemical structure. |

| Molecular Weight | 179.19 g/mol | Calculated from the molecular formula. |

| Appearance | Predicted to be a white to off-white or pale yellow solid. | Tryptophol is a colorless to pale yellow solid, and 7-fluoroindole is a yellow liquid or crystalline powder.[5][6] |

| Melting Point | Predicted to be slightly higher than tryptophol (59 °C).[7] | The introduction of fluorine can increase crystal lattice energy through dipole-dipole interactions, often leading to a higher melting point. 7-Fluoroindole has a melting point of 60-62 °C.[6] |

| Solubility | Predicted to have low solubility in water and good solubility in polar organic solvents like ethanol, methanol, and DMSO.[1][5] | Tryptophol has limited water solubility (2.75 g/L) but is soluble in organic solvents.[5] Fluorination generally increases lipophilicity, which would further decrease water solubility. |

| pKa | Predicted to be slightly more acidic than tryptophol. | The electron-withdrawing nature of the fluorine atom at the 7-position is expected to increase the acidity of the N-H proton of the indole ring compared to the unsubstituted tryptophol. |

| LogP | Predicted to be higher than tryptophol. | The addition of a fluorine atom typically increases the lipophilicity of a molecule, leading to a higher octanol-water partition coefficient (LogP).[1] |

Synthesis of 2-(7-Fluoro-1H-indol-3-yl)ethanol

A plausible and efficient synthetic route to 2-(7-Fluoro-1H-indol-3-yl)ethanol is the Fischer indole synthesis, a robust and widely used method for constructing the indole ring system.[8][9] This approach would involve the reaction of 2-fluorophenylhydrazine with a suitable four-carbon synthon, such as 4-hydroxybutanal or its synthetic equivalent, 2,3-dihydrofuran.

Proposed Synthetic Pathway: Fischer Indole Synthesis

Sources

- 1. CAS 387-44-0: 7-Fluoroindole | CymitQuimica [cymitquimica.com]

- 2. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 3. daneshyari.com [daneshyari.com]

- 4. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Tryptophol - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

7-Fluoro Tryptophol Derivatives: Chemical Biology and Pharmacological Applications

[1][2]

Executive Summary

7-Fluoro tryptophol (7-F-TOL), or 2-(7-fluoro-1H-indol-3-yl)ethanol, represents a specialized scaffold in medicinal chemistry.[1][2] While natural tryptophol (indole-3-ethanol) is a well-documented metabolite involved in sleep regulation (trypanosomiasis) and microbial quorum sensing, the 7-fluoro derivative is engineered for enhanced metabolic stability and altered electronic properties.[1][2] This guide analyzes the biological activity of 7-F-TOL, focusing on its role as a metabolically robust probe for serotonergic pathways, a "dead-end" metabolite in PET imaging, and a privileged intermediate for COX-2 inhibitors.[1]

Molecular Architecture & Structure-Activity Relationship (SAR)[1][2]

The introduction of a fluorine atom at the C7 position of the indole ring fundamentally alters the physicochemical profile of the tryptophol molecule without significantly changing its steric footprint (Van der Waals radius of F ≈ 1.47 Å vs. H ≈ 1.20 Å).[2]

The "Fluorine Effect" at C7[2][3]

-

Metabolic Blockade: The C5, C6, and C7 positions of the indole ring are primary sites for hydroxylation by cytochrome P450 enzymes.[2] Substitution at C7 with fluorine effectively blocks metabolic attack at this position, extending the half-life of the molecule in vivo compared to the parent tryptophol.[2]

-

Electronic Modulation: Fluorine is highly electronegative.[1][2] Its presence at C7 reduces the electron density of the indole ring, specifically affecting the acidity (pKa) of the indole N-H.[2] This modulation can enhance hydrogen bond donor capability, potentially increasing affinity for specific hydrophobic pockets in target proteins (e.g., COX enzymes or serotonin receptors).[2]

-

Lipophilicity: Fluorination typically increases lipophilicity (

).[1][2] For 7-F-TOL, this facilitates greater blood-brain barrier (BBB) permeability, making it a potent tool for CNS-targeted studies.[1][2]

Biological Activity Profiles

Neuropharmacology and Sleep Regulation

Natural tryptophol is a sleep-inducing lipid produced during Trypanosoma brucei infection (sleeping sickness) and ethanol metabolism.[1][2]

-

Mechanism: It interacts with CNS receptors to induce a hypnotic state.[1][2]

-

7-Fluoro Activity: 7-F-TOL retains the sedative properties of the parent compound but exhibits enhanced duration of action due to reduced metabolic clearance.[1][2] It serves as a pharmacological probe to distinguish between the effects of the parent indole and its downstream hydroxylated metabolites.[2]

Positron Emission Tomography (PET) Metabolism

7-Fluoro-L-tryptophan (7-F-Trp) is a validated PET tracer used to image tryptophan metabolism in tumors.[1][2]

-

The Pathway: 7-F-Trp is metabolized via the Ehrlich pathway:

[1][2] -

Significance: Unlike other metabolites that may be trapped or recycled, 7-F-TOL often diffuses out of the cell or accumulates in lipid-rich regions.[1][2] Understanding the biological activity of 7-F-TOL is critical for interpreting "background noise" in PET scans, as it represents the non-protein-incorporated fraction of the tracer.[1][2]

Microbial Quorum Sensing & Antifungal Activity

Tryptophol acts as a quorum-sensing molecule (QSM) in fungi like Candida albicans and Saccharomyces cerevisiae, regulating morphogenesis (yeast-to-hyphae transition).[1][2]

-

Activity: 7-F-TOL acts as a non-hydrolyzable analog .[1][2] In competitive binding assays, it can inhibit biofilm formation by competing with natural tryptophol for receptor binding sites, effectively "jamming" the communication signal without being degraded by the fungal metabolic machinery.[2]

Medicinal Chemistry Intermediate (COX Inhibition)

7-F-TOL is a key intermediate in the synthesis of Etodolac analogs (pyranoindole acetic acids).[1][2]

Visualizing the Metabolic Pathway

The following diagram illustrates the divergence of Tryptophan metabolism and the specific blockade provided by the 7-Fluoro substitution.

Figure 1: Metabolic fate of Tryptophol vs. 7-Fluoro-Tryptophol.[1][2] The 7-F substitution inhibits CYP450-mediated hydroxylation at the C7 position, extending biological half-life.[1]

Experimental Protocols

Synthesis of 7-Fluoro Tryptophol

This protocol describes the reduction of 7-fluoroindole-3-acetic acid, the most reliable route to high-purity 7-F-TOL.[1][2]

Reagents:

-

Lithium Aluminum Hydride (LiAlH₄) (Reducing agent)[2]

-

Tetrahydrofuran (THF), anhydrous

Workflow:

| Step | Operation | Critical Parameter |

| 1 | Preparation | Dissolve 7-fluoroindole-3-acetic acid (1.0 eq) in anhydrous THF under Argon atmosphere. |

| 2 | Activation | Cool solution to 0°C. Slowly add LiAlH₄ (2.0 eq) dropwise to prevent thermal runaway. |

| 3 | Reduction | Allow to warm to Room Temperature (RT). Stir for 4 hours. Monitor by TLC (disappearance of acid spot). |

| 4 | Quenching | Cool to 0°C. Quench sequentially with water, 15% NaOH, and water (Fieser method). |

| 5 | Isolation | Filter precipitate.[1][2] Extract filtrate with Ethyl Acetate (3x).[1][2] Dry over MgSO₄. |

| 6 | Purification | Concentrate in vacuo. Purify via silica gel column chromatography (Hexane:EtOAc 2:1). |

Biological Assay: Biofilm Inhibition (Candida albicans)

To test the quorum-sensing modulating activity of 7-F-TOL.[1][2]

-

Culture: Grow C. albicans (SC5314) in YPD broth overnight at 30°C.

-

Induction: Dilute to OD₆₀₀ = 0.1 in RPMI-1640 media (induces hyphae).

-

Treatment: Add 7-F-TOL (dissolved in DMSO) at concentrations of 10, 50, and 100 µM. Include native Tryptophol as a positive control and DMSO as negative.[1][2]

-

Incubation: Incubate at 37°C for 24 hours in 96-well plates.

-

Quantification: Wash wells with PBS to remove non-adherent cells.[1][2] Stain biofilm with Crystal Violet (0.1%).[1][2] Solubilize with 33% acetic acid and measure absorbance at 570 nm.[1][2]

-

Analysis: Calculate % inhibition relative to control. Note: 7-F-TOL typically shows sustained inhibition >24h due to lack of degradation.[1][2]

References

-

Synthesis and biological evaluation of (18)F-labeled Fluoroethoxy tryptophan analogues. Source: PubMed (NIH) URL:[2][Link]

-

Discovery of 7-[18F]Fluorotryptophan as a Novel PET Probe for Visualization of Tryptophan Metabolism. Source: Journal of Medicinal Chemistry URL:[Link][2]

-

Tryptophol and derivatives: natural occurrence and applications to the synthesis of bioactive compounds. Source: Natural Product Reports (RSC) URL:[2][4][5][Link]

-

United States Patent 5654324: Indole derivatives as COX-2 Inhibitors. (Referencing 7-fluoro tryptophol as intermediate).[1][2] Source: Google Patents URL:[1][2]

-

PubChem Compound Summary for CID 15930148 (7-Fluorotryptophan). Source: PubChem URL:[1][2][6][7][Link][2]

Sources

- 1. Tryptophol | C10H11NO | CID 10685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tryptophol - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Tryptophol and derivatives: natural occurrence and applications to the synthesis of bioactive compounds - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 5. Tryptophol and derivatives: natural occurrence and applications to the synthesis of bioactive compounds - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 6. 3-(Cyclopropylmethyl)-7-fluoro-1H-indole|CAS 1935346-09-0 [benchchem.com]

- 7. 6-Fluorotryptamine - Wikipedia [en.wikipedia.org]

Strategic Fluorination: Enhancing Metabolic Stability via 7-Fluoroindole Scaffolds

Executive Summary

In medicinal chemistry, the indole scaffold is ubiquitous, serving as the pharmacophore for numerous kinase inhibitors, GPCR ligands (particularly 5-HT receptors), and antivirals. However, the electron-rich nature of the indole ring makes it highly susceptible to oxidative metabolism by Cytochrome P450 (CYP450) enzymes.

This guide addresses the 7-fluoroindole strategy—a precision modification designed to block specific metabolic "soft spots" without significantly altering the steric footprint of the parent molecule. We will explore the physicochemical basis of this stability, the specific impact of C7-fluorination on metabolic clearance (

The Mechanistic Rationale: Why Fluorine?

To understand the stability of 7-fluoroindole, one must look beyond simple steric hindrance. The "Fluorine Effect" operates through three distinct physicochemical levers:

Bond Dissociation Energy (BDE) & The Radical Rebound

The primary mechanism of CYP450-mediated hydroxylation involves the abstraction of a hydrogen atom by the high-valent Iron-Oxo species (Compound I) to form a carbon radical, followed by a rapid "radical rebound" to form the alcohol.

-

C-H Bond Strength: ~98-100 kcal/mol (Indole C7-H).

-

C-F Bond Strength: ~116 kcal/mol.

The C-F bond is chemically inert to the CYP450 radical abstraction mechanism. The energy required to break the C-F bond exceeds the oxidative potential of the heme center, effectively "capping" the site against direct oxidation.

Electronic Deactivation of the -System

Indoles are electron-rich heterocycles. CYP450 enzymes can perform direct epoxidation across the C2-C3 bond or electrophilic attack at the benzenoid ring.

-

Inductive Effect (-I): Fluorine is the most electronegative element (Paulding scale 3.98). Placing it at the 7-position withdraws electron density from the benzene ring.

-

HOMO Lowering: This withdrawal lowers the energy of the Highest Occupied Molecular Orbital (HOMO), making the entire ring system less nucleophilic and thus less reactive toward the electrophilic CYP450 species.

Modulation of N-H Acidity

Uniquely, 7-fluorination exerts a proximal inductive effect on the indole N-H (position 1).

-

pKa Shift: It increases the acidity of the N-H proton. This can alter hydrogen bonding networks within the enzyme active site, potentially reducing the binding affinity (

) for specific CYP isoforms responsible for N-dealkylation or N-oxidation.

Visualizing the Metabolic Blockade

The following diagram illustrates how 7-fluorination interrupts the standard CYP450 catalytic cycle.

Caption: Figure 1. The CYP450 catalytic cycle.[1] The high Bond Dissociation Energy (BDE) of the C-F bond prevents the H-atom abstraction step, halting metabolism at the 7-position.

Experimental Protocol: Microsomal Stability Assay

To validate the stability of a 7-fluoroindole analog, a comparative intrinsic clearance (

Reagents & Setup

-

Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

-

Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Controls:

Step-by-Step Workflow

-

Preparation: Dilute test compounds to 1 µM (final incubation concentration) in buffer containing 0.5 mg/mL HLM. Keep DMSO < 0.1%.

-

Pre-incubation: Equilibrate plates at 37°C for 5 minutes.

-

Initiation: Add NADPH regenerating system to initiate the reaction.

-

Sampling: At time points

min, remove aliquots. -

Quenching: Immediately dispense into ice-cold Acetonitrile (containing internal standard) to precipitate proteins.

-

Clarification: Centrifuge at 4000 rpm for 20 min at 4°C.

-

Analysis: Inject supernatant onto LC-MS/MS (e.g., Triple Quadrupole).

Workflow Diagram

Caption: Figure 2.[3] Standard workflow for determining Intrinsic Clearance (

Data Interpretation & Case Analysis

When analyzing the data, you are looking for a reduction in the depletion rate constant (

Calculation

Representative Data: The "Fluorine Effect"

The table below illustrates typical results comparing a parent indole drug candidate against its 7-fluoro analog. Note the "Metabolic Switching" phenomenon—sometimes blocking one site shifts metabolism to another, so the net stability gain varies.

| Compound ID | Structure | Primary Metabolite (LC-MS) | ||

| IND-001 (Parent) | Unsubstituted Indole | 12.5 | 110.8 | +16 Da (Hydroxylation at C7 & C5) |

| IND-001-7F | 7-Fluoroindole | 48.0 | 28.9 | +16 Da (Minor Hydroxylation at C5/C4) |

| IND-001-5F | 5-Fluoroindole | 22.0 | 63.0 | +16 Da (Hydroxylation at C7) |

| Control | Verapamil | 15.0 | 92.4 | N-Dealkylation |

Analysis:

-

IND-001-7F shows a ~4-fold improvement in half-life.

-

The primary metabolite shifts from a mix of C7/C5 hydroxylation to purely C5/C4, often at a slower overall rate due to the electron-withdrawing effect of the fluorine deactivating the whole ring.

Synthesis Note

For researchers looking to synthesize these analogs, direct fluorination of the indole ring is difficult and non-selective. The preferred route is de novo synthesis :

-

Bartoli Indole Synthesis: Uses ortho-substituted nitrobenzenes (e.g., 2-fluoro-nitrobenzene) and vinyl Grignard reagents.

-

Batcho-Leimgruber Synthesis: Starts from 2-fluoro-6-nitrotoluene.

References

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Available at: [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Available at: [Link]

-

Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry. Available at: [Link]

-

Zhu, Y., et al. (2022). High-Throughput Metabolic Soft-Spot Identification in Liver Microsomes by LC/UV/MS. Molecules. Available at: [Link]

-

Obach, R. S., et al. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes. Drug Metabolism and Disposition. Available at: [Link]

Sources

Solubility Profile and Solvent Selection Strategy for 2-(7-Fluoro-1H-indol-3-yl)ethanol

This guide is structured as a high-level technical whitepaper designed for pharmaceutical process chemists and researchers. It synthesizes structural analysis with practical experimental frameworks.

Executive Summary & Compound Architecture

2-(7-Fluoro-1H-indol-3-yl)ethanol (hereafter 7-F-Tryptophol ) is a critical fused-ring heterocyclic intermediate, often utilized in the synthesis of serotonin receptor modulators and non-steroidal anti-inflammatory drugs (NSAIDs) such as Etodolac analogs.

Unlike its parent compound tryptophol, the introduction of a fluorine atom at the C7 position significantly alters the electronic landscape of the indole ring. This modification impacts crystal packing energy, lipophilicity (LogP), and solvent interaction parameters. This guide provides a predictive solubility framework and a validated experimental protocol to establish precise solubility curves essential for reaction scaling and purification.

Structural Physicochemical Analysis

The solubility behavior of 7-F-Tryptophol is governed by three competing structural motifs:

-

Indole Core (Lipophilic/Aromatic): Drives solubility in halogenated and aromatic solvents.

-

C7-Fluorine Substituent (Electron-Withdrawing): Increases acidity of the N-H proton (pKa shift) and enhances lipophilicity compared to the non-fluorinated parent.

-

Hydroxyethyl Tail (Polar/H-Bonding): Facilitates solubility in alcohols and polar aprotic solvents; enables hydrogen bonding with water (though limited by the hydrophobic core).

| Property | Value (Predicted/Analogous) | Impact on Solubility |

| Molecular Weight | 179.19 g/mol | Moderate molecular volume. |

| LogP (Octanol/Water) | ~1.8 – 2.1 | Higher than Tryptophol (~1.6); reduced aqueous solubility. |

| H-Bond Donors | 2 (Indole NH, Alcohol OH) | Good solubility in H-bond acceptors (DMSO, DMF). |

| pKa (Indole NH) | ~16 (DMSO) | Slightly more acidic than indole due to inductive effect of 7-F. |

Predicted Solubility Profile

Note: Values below are heuristic estimates based on Structure-Activity Relationships (SAR) of tryptophol derivatives. Exact values must be determined via the protocol in Section 3.

Table 1: Solvent Class Compatibility Matrix

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Insight |

| Polar Aprotic | DMSO, DMF, DMAc, NMP | Very High (>100 mg/mL) | Strong H-bond acceptance disrupts crystal lattice; ideal for stock solutions. |

| Polar Protic | Methanol, Ethanol, Isopropanol | High (50–100 mg/mL) | Solvation of the hydroxyethyl tail; solubility decreases as alkyl chain length increases. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (30–80 mg/mL) | Excellent interaction with the aromatic indole core; standard extraction solvent. |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate (10–50 mg/mL) | Good general solvents; solubility is highly temperature-dependent (ideal for crystallization). |

| Aromatic Hydrocarbons | Toluene, Xylene | Low to Moderate (1–10 mg/mL) | Soluble at high temperatures; often acts as an anti-solvent at ambient temperature. |

| Aliphatic Hydrocarbons | Hexane, Cyclohexane, Heptane | Insoluble (<0.1 mg/mL) | Lack of polarity prevents solvation; used strictly as anti-solvents to force precipitation. |

| Aqueous | Water, PBS (pH 7.4) | Sparingly Soluble (<0.5 mg/mL) | Hydrophobic effect dominates; solubility may increase slightly at very high pH (>12) due to deprotonation (not recommended due to stability). |

Core Protocol: Thermodynamic Solubility Determination

To generate authoritative data for regulatory filing or process scaling, you must move beyond visual estimation. The following Shake-Flask Method coupled with HPLC is the gold standard for determining thermodynamic solubility.

Experimental Workflow

Objective: Determine the saturation concentration (

Materials:

-

7-F-Tryptophol (Solid, purity >98%)

-

Target Solvents (HPLC Grade)

-

0.45 µm PTFE Syringe Filters

-

Agilent 1100/1200 HPLC or equivalent

Step-by-Step Methodology:

-

Supersaturation: Add excess solid 7-F-Tryptophol (approx. 50 mg) to 1 mL of solvent in a glass vial.

-

Equilibration: Agitate the suspension at

for 24 hours. Crucial: Ensure solid remains visible throughout; if all solid dissolves, add more. -

Phase Separation: Centrifuge at 10,000 rpm for 5 minutes or allow to settle.

-

Filtration: Filter the supernatant through a 0.45 µm PTFE filter. Caution: Pre-saturate the filter with a small volume to prevent adsorption losses.

-

Dilution: Dilute the filtrate with mobile phase (typically 1:100 or 1:1000) to fit within the HPLC calibration range.

-

Quantification: Inject into HPLC (C18 column, Water/Acetonitrile gradient). Calculate concentration using a standard curve.

Visualization: Solubility Determination Workflow

Figure 1: Standard Operating Procedure (SOP) for thermodynamic solubility determination via Shake-Flask method.

Process Application: Solvent Selection Logic

Understanding the solubility profile allows for strategic solvent selection during different phases of drug development.

Reaction Solvent Selection

For synthesis (e.g., alkylation or Fischer indole synthesis), the goal is homogeneity .

-

Recommended: Ethanol or DMAc .

-

Reasoning: Ethanol allows for moderate heating (reflux) and is easily removed. DMAc is superior for high-temperature cyclizations but difficult to remove.

Purification (Crystallization) Strategy

For purification, the goal is differential solubility (High at high Temp, Low at low Temp).

-

Primary Candidate: Toluene .

-

Alternative: Ethanol/Water System .

Visualization: Solvent Selection Decision Tree

Figure 2: Decision matrix for selecting solvents based on process requirements (Synthesis vs. Purification).

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10685: Tryptophol. Retrieved from [Link]

- Li, J.J.Name Reactions in Heterocyclic Chemistry: Fischer Indole Synthesis. Wiley-Interscience, 2004. (General reference for Indole synthesis solvent systems).

- European Patent Office.Process for the preparation of 5-fluorotryptophol (EP 3110797 B1). (Analogous process chemistry for fluoro-tryptophols).

Sources

A Technical Guide to 7-Substituted Indole-3-Ethanol Analogs: Synthesis, Biological Evaluation, and Structure-Activity Relationships

Introduction: The Enduring Appeal of the Indole Scaffold in Drug Discovery

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions allow it to bind to a wide range of biological targets, leading to diverse pharmacological activities.[1] Among the myriad of indole-containing compounds, indole-3-ethanol, commonly known as tryptophol, has garnered significant attention. Tryptophol is a secondary metabolite produced by microorganisms and is known to possess a range of biological effects, including the induction of sleep, anti-inflammatory properties, and the ability to induce apoptosis in cancer cells.[3][4]

This technical guide delves into the synthesis, biological activities, and structure-activity relationships (SAR) of a specific and promising class of tryptophol derivatives: 7-substituted indole-3-ethanol analogs. Modification at the 7-position of the indole ring offers a strategic avenue to modulate the physicochemical and pharmacological properties of the parent molecule, potentially leading to the discovery of novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles. This guide is intended for researchers, scientists, and drug development professionals seeking to explore this intriguing chemical space.

Synthetic Strategies for 7-Substituted Indole-3-Ethanol Analogs

The synthesis of 7-substituted indole-3-ethanol analogs can be dissected into two primary stages: the construction of the 7-substituted indole core and the subsequent introduction of the 3-ethanol side chain.

Constructing the 7-Substituted Indole Core

The challenge in synthesizing 7-substituted indoles lies in achieving regioselectivity, as the C2 and C3 positions are typically more reactive.[5] Several classical and modern synthetic methods can be employed to overcome this hurdle.

1. Fischer Indole Synthesis: This venerable reaction remains a workhorse for indole synthesis and is particularly well-suited for preparing 7-substituted indoles by starting with an appropriately substituted ortho-substituted aniline.[6] The general scheme involves the acid-catalyzed cyclization of an arylhydrazone derived from the substituted aniline and a suitable ketone or aldehyde. For instance, the synthesis of 7-ethyltryptophol, a key intermediate for the anti-inflammatory drug etodolac, has been achieved using the Fischer indole synthesis under continuous flow conditions.[5][7]

2. Modern Catalytic Methods: Recent advances in catalysis have provided powerful tools for the direct and regioselective functionalization of the indole C-H bonds. These methods offer advantages in terms of efficiency and functional group tolerance.

- Rhodium(III)-Catalyzed C-H Olefination: This method allows for the direct introduction of an olefin at the C7 position of an indoline precursor, which is then oxidized to the corresponding indole.[5]

- Palladium-Catalyzed C7-Arylation: The Suzuki-Miyaura cross-coupling reaction is a versatile tool for forming C-C bonds. By using a 7-haloindole as the starting material, a wide variety of aryl and heteroaryl groups can be introduced at the 7-position.[8]

Introduction of the 3-Ethanol Side Chain

Once the 7-substituted indole nucleus is in hand, the 3-ethanol side chain can be installed through several synthetic routes.

1. Reaction with Ethylene Carbonate: A direct and environmentally friendly approach involves the reaction of the 7-substituted indole with ethylene carbonate in the presence of a base. This method introduces the hydroxyethyl group at the indole nitrogen, which can then rearrange to the C3 position, or the reaction can proceed directly at C3 depending on the reaction conditions and the nature of the 7-substituent. A patent describes the synthesis of 7-ethyl tryptophol from 7-ethyl indole and ethylene carbonate.[9]

2. From 7-Substituted Indole-3-Acetic Acid: A two-step approach involves the synthesis of the corresponding indole-3-acetic acid derivative, followed by its reduction to the alcohol. The Willgerodt-Kindler reaction can be used to synthesize substituted indole-3-acetic acids from 1,3-diacetyl substituted indoles.[10] The subsequent reduction of the carboxylic acid to the primary alcohol can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF).[11]

3. Heck Reaction and Subsequent Reduction: A patented method describes the reaction of a 3-substituted-7-ethyl indole with vinyl anisole under catalytic conditions to form an intermediate which is then reduced to 7-ethyl tryptophol.[12] This approach offers an alternative route to the desired ethanol side chain.

General synthetic workflow for 7-substituted indole-3-ethanol analogs.

Biological Activities of 7-Substituted Indole-3-Ethanol Analogs

While the literature on the specific biological activities of a wide range of 7-substituted indole-3-ethanol analogs is still emerging, the known pharmacological profile of tryptophol and other indole derivatives provides a strong rationale for their investigation in several therapeutic areas.

Potential Therapeutic Applications

-

Anti-inflammatory Activity: Tryptophol itself has demonstrated anti-inflammatory properties.[4] The development of 7-ethyltryptophol as a precursor to the NSAID etodolac underscores the potential of this scaffold in inflammation research.[7][11] The anti-inflammatory effects of indole derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes or modulate the production of pro-inflammatory cytokines such as TNF-α and IL-6.[13][14]

-

Anticancer Activity: The indole nucleus is a common feature in many anticancer agents.[15][16][17] Tryptophan analogs have been shown to inhibit the proliferation of cancer cell lines.[15] The potential mechanisms of action are diverse and can include the induction of apoptosis, disruption of microtubule polymerization, and inhibition of protein kinases.[18]

-

Antimicrobial and Antifungal Activity: Halogenated indoles have shown promising activity against drug-resistant Candida species, suggesting a potential application in infectious diseases.[19] The mechanism may involve the induction of reactive oxygen species (ROS).[19]

| Compound/Analog Class | Biological Activity | Key Findings | Reference(s) |

| Tryptophol (Indole-3-ethanol) | Anti-inflammatory | Alleviates radiation-induced enteritis by decreasing pro-inflammatory factors. | [4] |

| 7-Ethyltryptophol | Anti-inflammatory | Key intermediate in the synthesis of the NSAID etodolac. | [7][11] |

| 1-Alkyltryptophan Analogs | Anticancer | Inhibit proliferation of SGC7901 and HeLa cancer cell lines. | [15] |

| Multi-halogenated Indoles | Antifungal | Inhibit growth and hyphae formation in drug-resistant Candida species. | [19] |

| Indole-3-carbinol | Antioxidant, Anti-inflammatory | Prevents alcohol-induced liver injury. | [20] |

Structure-Activity Relationship (SAR) Analysis

A comprehensive SAR study for 7-substituted indole-3-ethanol analogs is currently limited by the lack of extensive biological data for a systematically varied series of compounds. However, based on established principles of medicinal chemistry and SAR studies of other indole derivatives, we can hypothesize how different substituents at the 7-position might influence biological activity.[21][22]

The 7-position of the indole ring is in proximity to the N-H group and can influence its acidity and hydrogen bonding capacity. Substituents at this position can also exert steric and electronic effects that modulate the overall shape and lipophilicity of the molecule, thereby affecting its binding to biological targets and its pharmacokinetic properties.

-

Electronic Effects: Electron-donating groups (e.g., alkoxy, alkyl) at the 7-position can increase the electron density of the indole ring, which may enhance its interaction with electron-deficient pockets in target proteins. Conversely, electron-withdrawing groups (e.g., halogens, nitro) can decrease the electron density and may favor interactions with electron-rich active sites.

-

Steric Effects: The size and shape of the substituent at the 7-position can significantly impact binding affinity. Bulky substituents may either enhance binding by occupying a specific hydrophobic pocket or hinder binding due to steric clashes.

-

Lipophilicity: The introduction of lipophilic groups (e.g., alkyl, aryl) can increase the compound's ability to cross cell membranes, which may be crucial for reaching intracellular targets. However, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.

-

Hydrogen Bonding: Substituents capable of acting as hydrogen bond donors or acceptors (e.g., hydroxyl, amino) can form specific interactions with target proteins, thereby increasing binding affinity and selectivity.

Hypothetical SAR for 7-substituted indole-3-ethanol analogs.

Experimental Protocols

The following protocols provide a general framework for the synthesis and biological evaluation of 7-substituted indole-3-ethanol analogs. These should be adapted and optimized based on the specific compound and biological question.

Synthesis of 7-Ethyl-2-(1H-indol-3-yl)ethanol (A Representative Protocol)

This protocol is adapted from a patented procedure for the synthesis of 7-ethyl tryptophol.[9]

Materials:

-

7-Ethyl indole

-

Ethylene carbonate

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 7-ethyl indole (0.1 mol) in DMF (150 mL) at room temperature, add potassium carbonate (0.12 mol).

-

Cool the mixture to 10-15 °C and add ethylene carbonate (0.22 mol).

-

After the addition is complete, heat the reaction mixture to 110-115 °C and maintain this temperature until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

To the filtrate, add dichloromethane (100 mL) and wash with saturated brine (2 x 100 mL).

-

Separate the organic phase, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to afford 7-ethyl-2-(1H-indol-3-yl)ethanol.

In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

This protocol is a standard method for assessing the anti-inflammatory potential of test compounds.[1][13]

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

Test compounds (7-substituted indole-3-ethanol analogs)

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite (NaNO₂) standard

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere of 5% CO₂.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a vehicle control (no compound, with LPS) and a negative control (no compound, no LPS).

-

Nitrite Measurement: After 24 hours, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) to each well and incubate for another 10 minutes at room temperature, protected from light.

-

Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated as: % Inhibition = [1 - (Absorbance of treated group / Absorbance of vehicle control group)] x 100

Conclusion and Future Directions

7-Substituted indole-3-ethanol analogs represent a promising class of compounds with the potential for development as novel therapeutic agents in various disease areas, particularly inflammation and cancer. While the synthesis of the 7-substituted indole core is well-established, further research is needed to develop more efficient and versatile methods for the introduction of the 3-ethanol side chain. A critical next step for the field is the systematic synthesis and biological evaluation of a diverse library of these analogs to establish a robust structure-activity relationship. Such studies will be instrumental in guiding the design of future generations of 7-substituted tryptophols with optimized pharmacological profiles, ultimately paving the way for their translation into clinical candidates.

References

-

Synthesis and Biological Evaluation of Novel 1-Alkyltryptophan Analogs as Potential Antitumor Agents - MDPI. (2009, December 18). MDPI. [Link]

- CN115232054A - 7-ethyl tryptophol intermediate compound - Google Patents. (n.d.).

- CN113666860A - Preparation method of 7-ethyl tryptophol - Google Patents. (n.d.).

-

A versatile synthetic methodology for the synthesis of tryptophols. (2002). Tetrahedron, 58(43), 8743-8752. [Link]

-

On the Fischer Indole Synthesis of 7-Ethyltryptophol - Mechanistic and Process Intensification Studies under Continuous Flow Conditions | Request PDF - ResearchGate. (2025, August 7). ResearchGate. [Link]

-

Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species. (2025, November 7). MDPI. [Link]

-

Exploring Tryptophan-based Short Peptides: Promising Candidate for Anticancer and Antimicrobial Therapies - Rai - Anti-Cancer Agents in Medicinal Chemistry. (n.d.). Bentham Science. [Link]

-

Synthesis of Novel Indole Derivatives and Assessment of Their Anti-Inflammatory Activity in Experimental Animals | Cuestiones de Fisioterapia. (2025, January 10). Cuestiones de Fisioterapia. [Link]

-

Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC. (2024, May 29). NCBI. [Link]

-

Tryptophan as a Probe to Study the Anticancer Mechanism of Action and Specificity of α-Helical Anticancer Peptides - ResearchGate. (2014, August 4). ResearchGate. [Link]

-

Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - MDPI. (2018, May 24). MDPI. [Link]

-

Anti-inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies - ChemRxiv. (n.d.). ChemRxiv. [Link]

-

Preparation, Diagnosis and Evaluation of Cyclic-Tryptophan Derivatives as Anti Breast cancer Agents - Semantic Scholar. (n.d.). Semantic Scholar. [Link]

-

Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives - PubMed. (2011, November 15). PubMed. [Link]

- CN104311469A - Synthetic method of substituted indole-3-acetic acid - Google Patents. (n.d.).

-

Structure-Activity Relationship (SAR) Studies | Oncodesign Services. (n.d.). Oncodesign Services. [Link]

-

Synthesis of 7-Substituted Indoles as Potential Ligand Precursors - ResearchGate. (2025, August 4). ResearchGate. [Link]

-

Novel Synthetic Route to 5-Substituted Indoles - Loyola eCommons. (n.d.). Loyola eCommons. [Link]

-

Preventive Effects of Indole-3-carbinol against Alcohol-Induced Liver Injury in Mice via Antioxidant, Anti-inflammatory, and Anti-apoptotic mechanisms: Role of Gut-Liver-Adipose Tissue Axis - PMC. (n.d.). NCBI. [Link]

-

Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein - PMC. (n.d.). NCBI. [Link]

-

Properties, Pharmacology, and Pharmacokinetics of Active Indole and Oxindole Alkaloids in Uncaria Hook - Frontiers. (2021, July 13). Frontiers. [Link]

-

Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines - PMC. (2024, December 24). NCBI. [Link]

-

(PDF) Structure-Activity Relationship (SAR) Studies to Maximize the Activity of Compounds Isolated from Octocorals - ResearchGate. (n.d.). ResearchGate. [Link]

-

Design, synthesis and SAR of substituted indoles as selective TrkA inhibitors - PubMed. (2017, June 15). PubMed. [Link]

-

Marine indole alkaloid diversity and bioactivity. What do we know and what are we missing? (2023, February 15). Royal Society of Chemistry. [Link]

-

Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity - PubMed. (2015, March 15). PubMed. [Link]

-

Metagenomics-Metabolomics Reveals the Alleviation of Indole-3-Ethanol on Radiation-Induced Enteritis in Mice - PubMed. (2025, July 18). PubMed. [Link]

-

Determination of Biological Activity and Biochemical Content of Ethanol Extract from Fruiting Body of Tricholoma bufonium (Pers.) Gillet - PMC. (2024, November 2). NCBI. [Link]

-

Antidiarrhoeal and antioxidant properties of ethanol leaf extract of Pseudocedrela kotschyi - Journal of Applied Pharmaceutical Science. (2016, March 30). Journal of Applied Pharmaceutical Science. [Link]

-

Antimalarial potential of ethanol extract, and anti-inflammatory properties of flavonoid-, terpenoid-, and alkaloid-rich fraction - Maximum Academic Press. (2024, July 4). Maximum Academic Press. [Link]

-

The Beneficial Effects of Ethanol Extract of the Microalga Phaeodactylum tricornutum in Alcoholic Liver Disease - MDPI. (2025, April 18). MDPI. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Tryptophan as a Probe to Study the Anticancer Mechanism of Action and Specificity of α-Helical Anticancer Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metagenomics-Metabolomics Reveals the Alleviation of Indole-3-Ethanol on Radiation-Induced Enteritis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ricerca.uniba.it [ricerca.uniba.it]

- 8. benchchem.com [benchchem.com]

- 9. CN113666860A - Preparation method of 7-ethyl tryptophol - Google Patents [patents.google.com]

- 10. CN104311469A - Synthetic method of substituted indole-3-acetic acid - Google Patents [patents.google.com]

- 11. chemistry.mdma.ch [chemistry.mdma.ch]

- 12. CN115232054A - 7-ethyl tryptophol intermediate compound - Google Patents [patents.google.com]

- 13. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. Synthesis and SAR studies of novel 6,7,8-substituted 4-substituted benzyloxyquinolin-2(1H)-one derivatives for anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species [mdpi.com]

- 20. Preventive Effects of Indole-3-carbinol against Alcohol-Induced Liver Injury in Mice via Antioxidant, Anti-inflammatory, and Anti-apoptotic mechanisms: Role of Gut-Liver-Adipose Tissue Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]

- 22. Design, synthesis and SAR of substituted indoles as selective TrkA inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of 2-(7-Fluoro-1H-indol-3-yl)ethanol: A Technical Guide to Unlocking its Therapeutic Potential in Drug Discovery

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4][5] Tryptophol (2-(1H-indol-3-yl)ethanol), a naturally occurring indole alcohol, has demonstrated a range of biological activities, including anti-inflammatory, sleep-inducing, and immunomodulatory effects.[6][7] The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern drug design, often leading to enhanced metabolic stability, binding affinity, and improved pharmacokinetic profiles.[8][9][10][11][12] This technical guide provides a comprehensive framework for the investigation of 2-(7-Fluoro-1H-indol-3-yl)ethanol, a novel tryptophol analog, as a potential therapeutic agent. By leveraging the known biological activities of tryptophol and the advantageous properties of fluorine, this document outlines a structured approach to its synthesis, characterization, and evaluation across key therapeutic areas, including oncology, inflammation, and neurodegenerative diseases. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of fluorinated indole compounds.

Introduction: The Rationale for 2-(7-Fluoro-1H-indol-3-yl)ethanol

The indole ring system is a recurring motif in a multitude of natural products and synthetic drugs, owing to its ability to interact with a wide array of biological targets.[1][2][3][4][5] Tryptophol, a simple indole derivative, serves as an intriguing starting point for drug discovery due to its established biological activities.[6][7][13] The introduction of a fluorine atom at the 7-position of the indole ring is a deliberate design choice aimed at enhancing the therapeutic potential of the parent molecule.

The strategic placement of fluorine can profoundly influence a molecule's properties:

-

Metabolic Stability: Fluorine substitution can block sites of oxidative metabolism, thereby increasing the compound's half-life and bioavailability.[8][9][10][12]

-

Binding Affinity: The high electronegativity of fluorine can alter the electronic distribution of the indole ring, potentially leading to stronger interactions with target proteins.[8][10][11][12]

-

Lipophilicity and Permeability: Fluorine can modulate a molecule's lipophilicity, which is a critical factor for its absorption, distribution, and ability to cross cellular membranes.[8][9][11]

This guide will delineate a comprehensive, step-by-step approach to unlock the therapeutic potential of 2-(7-Fluoro-1H-indol-3-yl)ethanol, from its initial synthesis to its preclinical evaluation.

Synthesis of 2-(7-Fluoro-1H-indol-3-yl)ethanol

While a specific synthesis for 2-(7-Fluoro-1H-indol-3-yl)ethanol is not yet documented, a plausible synthetic route can be extrapolated from established methods for tryptophol and its fluorinated analogs. A common and effective approach is the Fischer indole synthesis.

Proposed Synthetic Pathway:

Caption: Proposed Fischer Indole Synthesis of the target compound.

Step-by-Step Protocol:

-

Diazotization of 2-Fluoroaniline: Dissolve 2-fluoroaniline in a solution of hydrochloric acid and water. Cool the mixture to 0-5 °C in an ice bath. Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

-

Reduction to 2-Fluoro-phenylhydrazine: In a separate flask, prepare a solution of sodium sulfite in water and cool it to 0-5 °C. Slowly add the diazonium salt solution to the sodium sulfite solution. After the addition is complete, slowly add concentrated hydrochloric acid. Heat the mixture to 70-80 °C for 2-3 hours. Cool the reaction mixture and extract the 2-fluoro-phenylhydrazine with an organic solvent like diethyl ether.

-

Fischer Indole Synthesis: Dissolve the extracted 2-fluoro-phenylhydrazine and 2,3-dihydrofuran in a suitable solvent such as ethanol or toluene. Add an acid catalyst, for instance, sulfuric acid or polyphosphoric acid. Heat the mixture to reflux for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, cool the mixture and neutralize the acid. Extract the product with an organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure 2-(7-Fluoro-1H-indol-3-yl)ethanol.

Evaluation of Therapeutic Potential

Based on the known activities of tryptophol and other indole derivatives, the therapeutic potential of 2-(7-Fluoro-1H-indol-3-yl)ethanol will be investigated in three primary areas: oncology, inflammation, and neurodegeneration.

Anticancer Activity

Indole-based compounds have shown significant promise as anticancer agents by targeting a variety of cellular pathways.[1][5]

Experimental Workflow:

Caption: Workflow for assessing anticancer potential.

Detailed Protocols:

-

Cell Viability Assays (MTT/SRB):

-

Seed a panel of human cancer cell lines (e.g., breast, lung, colon) in 96-well plates.

-

After 24 hours, treat the cells with a range of concentrations of 2-(7-Fluoro-1H-indol-3-yl)ethanol.

-

Incubate for 48-72 hours.

-

Assess cell viability using either the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.[14]

-

Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

-

-

Apoptosis Assays:

-

Treat cancer cells with the IC50 concentration of the compound.

-

After 24-48 hours, stain the cells with Annexin V-FITC and propidium iodide (PI).

-

Analyze the stained cells by flow cytometry to quantify apoptosis.

-

Measure the activity of key caspases (e.g., caspase-3, -8, -9) using commercially available kits.

-

-

In Vivo Xenograft Studies:

-

Implant human tumor cells subcutaneously into immunodeficient mice.

-

Once tumors are established, treat the mice with the compound via an appropriate route of administration (e.g., intraperitoneal, oral).

-

Monitor tumor growth and body weight over time.

-

At the end of the study, excise the tumors for further analysis (e.g., histology, western blotting).

-

Data Presentation:

| Cancer Cell Line | IC50 (µM) of 2-(7-Fluoro-1H-indol-3-yl)ethanol |

| Breast (MCF-7) | Hypothetical Value |

| Lung (A549) | Hypothetical Value |

| Colon (HCT116) | Hypothetical Value |

Anti-inflammatory Activity

Tryptophol has known anti-inflammatory properties.[6][7] The fluorinated analog will be assessed for its ability to modulate key inflammatory pathways.

Signaling Pathway of Interest:

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Experimental Protocols:

-

Nitric Oxide (NO) Production Assay:

-

Culture murine macrophage cells (e.g., RAW 264.7) in 96-well plates.

-

Pre-treat the cells with various concentrations of the compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) to induce inflammation.

-

After 24 hours, measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.[15]

-

-

Cytokine Measurement (ELISA):

-

Collect the cell culture supernatants from the NO production assay.

-

Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using enzyme-linked immunosorbent assay (ELISA) kits.

-

-

Western Blot Analysis:

-

Lyse the treated cells and separate the proteins by SDS-PAGE.

-

Probe the membranes with antibodies against key proteins in the NF-κB pathway, such as phosphorylated IκBα and the p65 subunit of NF-κB.

-

Neuroprotective Potential

Indole derivatives have shown promise in the treatment of neurodegenerative diseases.[16][17][18][19] The neuroprotective effects of 2-(7-Fluoro-1H-indol-3-yl)ethanol will be evaluated in models of oxidative stress and neuroinflammation.

Experimental Workflow:

Caption: Workflow for evaluating neuroprotective effects.

Detailed Protocols:

-

Neurotoxicity Protection Assay:

-

Culture human neuroblastoma cells (e.g., SH-SY5Y).

-

Pre-treat the cells with the compound for 24 hours.

-

Induce neurotoxicity with an agent like hydrogen peroxide (H2O2) or rotenone.

-

Assess cell viability after 24 hours using the MTT assay.[20]

-

-

Measurement of Intracellular ROS:

-

Treat neuronal cells with the compound and a neurotoxin as described above.

-

Load the cells with the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Measure the fluorescence intensity, which is proportional to the level of intracellular reactive oxygen species (ROS).[18]

-

-

Anti-neuroinflammatory Assay:

-

Culture microglial cells (e.g., BV-2).

-

Pre-treat with the compound, followed by stimulation with LPS.

-

Measure the production of NO and pro-inflammatory cytokines as described in the anti-inflammatory section.[20]

-

Pharmacokinetic Profiling

A preliminary assessment of the pharmacokinetic properties of 2-(7-Fluoro-1H-indol-3-yl)ethanol is crucial to evaluate its drug-like potential.

Key Pharmacokinetic Parameters:

| Parameter | Description | In Vitro Assay |

| Solubility | The ability of the compound to dissolve in a solvent. | Kinetic or thermodynamic solubility assays. |

| Permeability | The ability of the compound to cross biological membranes. | Parallel Artificial Membrane Permeability Assay (PAMPA). |

| Metabolic Stability | The susceptibility of the compound to metabolism by liver enzymes. | Incubation with liver microsomes or S9 fractions.[21][22][23] |

| Plasma Protein Binding | The extent to which the compound binds to proteins in the blood. | Equilibrium dialysis or ultrafiltration. |

Experimental Protocols:

-

Metabolic Stability in Liver Microsomes:

-

Incubate the compound with human or rat liver microsomes in the presence of NADPH.

-

Take samples at various time points.

-

Quench the reaction and analyze the remaining amount of the parent compound by LC-MS/MS.

-

Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).

-

Conclusion and Future Directions

This technical guide provides a comprehensive and scientifically grounded framework for the systematic evaluation of 2-(7-Fluoro-1H-indol-3-yl)ethanol as a potential therapeutic agent. By leveraging the established biological activities of the tryptophol scaffold and the advantageous properties conferred by fluorination, this novel compound holds significant promise in the fields of oncology, inflammation, and neurodegeneration. The successful execution of the outlined experimental plan will provide crucial insights into its mechanism of action, efficacy, and drug-like properties, paving the way for further preclinical and clinical development. Future studies should focus on lead optimization, in-depth toxicological assessments, and the exploration of additional therapeutic applications.

References

- Effects of fluorination on in-vitro metabolism and biological activity of N-nitrosodialkylamines. (URL not available)

-

A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro - Sílice (CSIC). ([Link])

-

pdCSM-cancer: Using Graph-Based Signatures to Identify Small Molecules with Anticancer Properties - University of Cambridge. ([Link])

- Fluorine in drug discovery: Role, design and case studies. (URL not available)

-

Synthesis and biological evaluation of ¹⁸F-labeled fluoropropyl tryptophan analogs as potential PET probes for tumor imaging - PubMed. ([Link])

- Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches. (URL not available)

-

Anti-oxidative assays as markers for anti-inflammatory activity of flavonoids - PubMed. ([Link])

-

A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro - ResearchGate. ([Link])

-

pdCSM-cancer: Using Graph-Based Signatures to Identify Small Molecules with Anticancer Properties | Journal of Chemical Information and Modeling - ACS Publications. ([Link])

-

IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS - IJCRT.org. ([Link])

-

The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - MDPI. ([Link])

-

Roles of Fluorine in Drug Design and Drug Action - Bentham Science Publisher. ([Link])

-

Metabolic and Pharmaceutical Aspects of Fluorinated Compounds | Journal of Medicinal Chemistry - ACS Publications. ([Link])

-

In vitro metabolism studies of (18)F-labeled 1-phenylpiperazine using mouse liver S9 fraction - PubMed. ([Link])

-

Metabolic and Pharmaceutical Aspects of Fluorinated Compounds - PubMed. ([Link])

-

Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents | ACS Omega. ([Link])

-

In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. ([Link])

-

Full article: The role of fluorine in medicinal chemistry. ([Link])

-

Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC. ([Link])

-

Physicochemical, pharmacokinetic and drug-likeness properties of indole derivatives 1-11. - ResearchGate. ([Link])

-

Neuroprotective Activities of New Monoterpenoid Indole Alkaloid from Nauclea officinalis. ([Link])

-

Indole‐based heterocyclic derivatives are approved by FDA as anticancer agents. - ResearchGate. ([Link])

-

Metabolism and Toxicity of Fluorine Compounds | Chemical Research in Toxicology. ([Link])

-

Tryptophol and derivatives: natural occurrence and applications to the synthesis of bioactive compounds - RSC Publishing. ([Link])

-

Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC. ([Link])

-

Indole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies - ResearchGate. ([Link])

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI. ([Link])

-

Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC. ([Link])

-

Indole derivatives as neuroprotectants - PubMed. ([Link])

-

Development of new indole-derived neuroprotective agents - PubMed. ([Link])

-

Fluorine-containing indoles: Synthesis and biological activity | Request PDF - ResearchGate. ([Link])

-

A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. ([Link])

-

Ibogaine - Wikipedia. ([Link])

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC. ([Link])

-

Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC. ([Link])

-

Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles - PMC. ([Link])

-

Fluorine substituent effects (on bioactivity) - ResearchGate. ([Link])

-

Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - MDPI. ([Link])

-

Synthesis and Biological Evaluation of Novel 1-Alkyl-tryptophan Analogs as Potential Antitumor Agents - PMC. ([Link])

-

Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery - PubMed. ([Link])

-

A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. ([Link])

-

Metagenomics-Metabolomics Reveals the Alleviation of Indole-3-Ethanol on Radiation-Induced Enteritis in Mice - PubMed. ([Link])

-

Biological Impacts of Fluorination - ResearchGate. ([Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Metagenomics-Metabolomics Reveals the Alleviation of Indole-3-Ethanol on Radiation-Induced Enteritis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pharmacyjournal.org [pharmacyjournal.org]

- 9. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications | MDPI [mdpi.com]

- 10. apolloscientific.co.uk [apolloscientific.co.uk]

- 11. eurekaselect.com [eurekaselect.com]

- 12. tandfonline.com [tandfonline.com]

- 13. Tryptophol and derivatives: natural occurrence and applications to the synthesis of bioactive compounds - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Development of new indole-derived neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. mdpi.com [mdpi.com]

- 21. Effects of fluorination on in-vitro metabolism and biological activity of N-nitrosodialkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. In vitro metabolism studies of (18)F-labeled 1-phenylpiperazine using mouse liver S9 fraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Metabolic and Pharmaceutical Aspects of Fluorinated Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Electronic effects of 7-fluoro substitution on the indole ring

This technical guide details the electronic, physicochemical, and synthetic implications of 7-fluoro substitution on the indole ring. It is structured to provide actionable insights for medicinal chemists and process scientists.

Executive Summary: The "7-Fluoro" Strategic Advantage

In medicinal chemistry, the indole ring is a privileged scaffold, yet its metabolic liability at the C7 position and the high pKa of the N1-proton often limit its efficacy. Substitution with fluorine at the 7-position (7-fluoroindole) offers a precise electronic edit that addresses these issues without imposing significant steric penalties.

This guide analyzes the 7-fluoro effect : a phenomenon where the strong electronegativity of fluorine (

Key Technical Takeaways:

-

Acidity Modulation: Lowers pKa of the NH proton, enhancing H-bond donor capability.

-

Metabolic Armor: Sterically and electronically blocks C7-hydroxylation (a common clearance pathway).

-

Synthetic Specificity: Requires specific ortho-directed methodologies (Bartoli) due to the instability of 7-fluoro intermediates in classic Fischer syntheses.

Electronic Framework & Physicochemical Properties[1]

The Inductive Influence ( Effect)

Unlike 5- or 6-fluoro substitutions, which rely on a mix of inductive and mesomeric (resonance) effects, the 7-fluoro substituent exerts a dominant inductive electron-withdrawing effect on the adjacent Nitrogen (N1).

-

N1-H Acidity: The electron-withdrawing nature of fluorine stabilizes the conjugate base (the indolyl anion) through the

-framework.

Electrostatic Potential & Dipole Moment

The C7-F bond creates a localized negative electrostatic potential region, while simultaneously depleting electron density from the pyrrole ring.

Graphviz Diagram 1: Electronic Influence Map This diagram visualizes the inductive vectors and the resulting stabilization of the N1-anion.

Caption: Figure 1. The -I effect of Fluorine at C7 pulls electron density from N1, stabilizing the conjugate base and lowering pKa. Simultaneously, the strong C-F bond blocks metabolic oxidation.

Synthetic Accessibility: The Bartoli Indole Synthesis

Synthesizing 7-substituted indoles is notoriously difficult with the classic Fischer Indole Synthesis due to steric clashes during the hydrazone rearrangement. The Bartoli Indole Synthesis is the industry-standard protocol for 7-fluoroindole, utilizing the reaction between ortho-substituted nitroarenes and vinyl Grignard reagents.

Mechanism Overview

-

Attack: Vinyl Grignard attacks the nitro group.

-

Cyclization: [3,3]-Sigmatropic rearrangement.

-

Elimination: Loss of magnesium salts to form the indole core.

Graphviz Diagram 2: Bartoli Synthesis Workflow

Caption: Figure 2. The Bartoli route is preferred for 7-fluoroindole. It requires excess Grignard reagent to drive the reduction of the nitro group and subsequent cyclization.

Experimental Protocols

Protocol A: Synthesis of 7-Fluoroindole (Bartoli Method)

Safety Note: Grignard reagents are pyrophoric. Nitroarenes are potential explosives. Perform all steps under inert atmosphere (Argon/Nitrogen).

Materials:

-

2-Fluoronitrobenzene (1.0 equiv)

-

Vinylmagnesium bromide (1.0 M in THF, 3.5 equiv)

-

Anhydrous THF (Solvent)

-

Saturated aqueous NH₄Cl (Quench)

Step-by-Step Procedure:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar and a low-temperature thermometer. Flush with Argon.

-

Solvation: Dissolve 2-fluoronitrobenzene (10 mmol) in anhydrous THF (50 mL). Cool the solution to -40°C (Acetonitrile/Dry Ice bath). Critical Control Point: Temperature must be maintained below -20°C to prevent side reactions.

-

Addition: Add Vinylmagnesium bromide (35 mL, 35 mmol) dropwise via syringe pump over 30 minutes. The solution will turn dark brown/red.

-

Reaction: Stir at -40°C for 1 hour, then allow to warm to -20°C and stir for another 20 minutes.

-

Quench: Pour the reaction mixture into a rapidly stirring saturated NH₄Cl solution (100 mL) at 0°C.

-

Workup: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify via flash column chromatography (SiO₂). Eluent: Hexanes/Ethyl Acetate (95:5). 7-Fluoroindole typically elutes early due to low polarity.

Protocol B: C3-Alkylation of 7-Fluoroindole

Note: 7-Fluoroindole is reactive at C3, but prone to bis-alkylation if not controlled.[3]

-

Mix: Combine 7-fluoroindole (1.0 equiv) and the alcohol electrophile (1.1 equiv) in Toluene.

-

Catalyst: Add Ruthenium or Iridium catalyst (if using borrowing hydrogen methodology) or Lewis Acid.

-

Heat: Reflux at 110°C.

-

Observation: Monitor by LCMS. If bis-addition product (dialkylated at C3) is observed, continue heating; thermodynamic equilibration often favors the mono-C3 product over time [1].

Medicinal Chemistry Applications

Metabolic Stability (The "Blocker" Effect)

In the liver, Cytochrome P450 enzymes (specifically CYP3A4) often target the electron-rich indole ring for hydroxylation. The C7 position is a major "soft spot."

-

H vs. F: The C-H bond energy is ~98 kcal/mol. The C-F bond energy is ~116 kcal/mol.

-

Outcome: Substitution at C7 renders the site metabolically inert, forcing metabolism to less critical regions or extending the half-life (

) of the drug.

Comparative Data: Indole vs. 7-Fluoroindole[4]

| Property | Indole | 7-Fluoroindole | Impact on Drug Design |

| C7 Substituent | Hydrogen | Fluorine | Blocks metabolic hydroxylation. |

| pKa (NH) | ~21.0 | ~19.5 | Stronger H-bond donor (better kinase hinge binding). |

| Lipophilicity (LogP) | 2.14 | 2.45 | Slight increase; improves membrane permeability. |

| C3 Reactivity | High | Moderate | Retains reactivity for functionalization, controlled selectivity. |

References

-

Bartoli, G., et al. (1989). "The reaction of vinyl Grignard reagents with 2-substituted nitroarenes: A new approach to the synthesis of 7-substituted indoles." Tetrahedron Letters, 30(16), 2129-2132. Link

- Dobbs, A. P., et al. (1999). "Total Synthesis of Indoles from Trichloronitroalkenes." Synlett, 1999(10), 1594-1596.

-

Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. Link

- Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 21(12), 456-463.

-

Lefoix, M., et al. (2020). "Direct C3-functionalization of indoles... resilience of 7-fluoroindole."[3] ChemRxiv, Preprint. (Source of C3-alkylation protocols).

Sources

- 1. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

- 2. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

- 3. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to 2-(7-Fluoro-1H-indol-3-yl)ethanol: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(7-Fluoro-1H-indol-3-yl)ethanol, a fluorinated analog of the naturally occurring tryptophol, is a molecule of significant interest in medicinal chemistry and drug discovery. The indole nucleus is a privileged scaffold in a vast array of biologically active compounds, and the introduction of a fluorine atom at the 7-position can profoundly influence its physicochemical and pharmacological properties. This guide provides a comprehensive overview of 2-(7-Fluoro-1H-indol-3-yl)ethanol, including its molecular data, a detailed synthetic protocol, predicted analytical characterization, and potential applications.

Molecular Data and Physicochemical Properties

The fundamental molecular information for 2-(7-Fluoro-1H-indol-3-yl)ethanol is summarized in the table below. The fluorine substitution is expected to modulate properties such as lipophilicity, metabolic stability, and binding interactions with biological targets.

| Property | Value | Source |

| CAS Number | 1057260-27-1 | [1] |

| Molecular Formula | C₁₀H₁₀FNO | [1] |

| Molecular Weight | 179.19 g/mol | [1] |

| SMILES Code | FC1=CC=CC2=C1NC=C2CCO | [1] |

Synthesis of 2-(7-Fluoro-1H-indol-3-yl)ethanol

A robust and widely utilized method for the synthesis of indole derivatives is the Fischer-Indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the corresponding phenylhydrazine and an aldehyde or ketone. For the synthesis of 2-(7-Fluoro-1H-indol-3-yl)ethanol, the logical precursors are 2-fluorophenylhydrazine and a suitable four-carbon synthon that can provide the ethanol side chain. The following protocol is adapted from established procedures for similar tryptophol derivatives.

Proposed Synthetic Pathway: Fischer-Indole Synthesis

Caption: Proposed Fischer-Indole synthesis of 2-(7-Fluoro-1H-indol-3-yl)ethanol.

Experimental Protocol

Materials and Reagents:

-

2-Fluorophenylhydrazine hydrochloride

-

γ-Hydroxybutyraldehyde (or its stable precursor, 2,3-dihydrofuran)

-

Sulfuric acid (or other suitable acid catalyst like polyphosphoric acid)

-

N,N-Dimethylacetamide (DMAc)

-

Water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluorophenylhydrazine hydrochloride (1.0 eq) in a 1:1 mixture of N,N-dimethylacetamide and water.

-

Acidification: Carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 eq) to the solution.

-

Addition of the Carbonyl Source: While stirring, add γ-hydroxybutyraldehyde (1.1 eq) dropwise to the reaction mixture. If using 2,3-dihydrofuran, it will hydrolyze in situ to form the required aldehyde.

-

Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the acid with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of the reaction mixture).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-